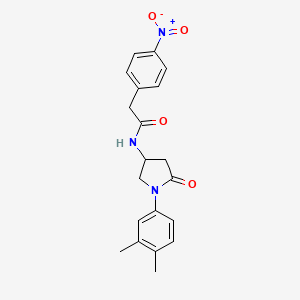![molecular formula C24H19N3O4 B2474707 Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate CAS No. 932530-23-9](/img/structure/B2474707.png)
Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate” is a quinazolinone derivative. Quinazolinones are heterocyclic compounds with potential pharmaceutical and biological activities. They serve as valuable intermediates in organic synthesis and exhibit a broad spectrum of biological properties, including antimicrobial, antitubercular, and anti-HIV activities .
Synthesis Analysis
The synthesis of quinazolinones involves various methods, including amidation and cyclization of 2-aminobenzoic acid derivatives. For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization to form quinazolinones .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate” consists of a benzene ring fused with a 2-oxoquinazolin-4-yl group. The compound’s structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
The reactivity of the 2-methyl group, 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions are important aspects of the compound’s chemical behavior .
Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Purposes Research has indicated that derivatives of quinazolines, similar to methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate, have been synthesized and evaluated for their potential as antimicrobial agents. One study synthesized new compounds through a series of reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to derivatives that exhibited promising antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Antitumor and Antiproliferative Activities Another area of interest is the exploration of quinazoline derivatives for their antitumor and antiproliferative activities. A study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling. This compound exhibited significant antiproliferative activity towards human cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Minegishi, H. et al., 2015).
Corrosion Inhibition Research into the applications of quinazoline derivatives extends into the field of corrosion inhibition. Studies on compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2) have demonstrated their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These findings suggest potential industrial applications in materials science and engineering (Kadhim, A. et al., 2017).
Chemical Synthesis and Drug Design The chemical synthesis and characterization of quinazoline derivatives have been a focus of research aiming at drug design and discovery. One study synthesized a variety of quinazoline compounds bearing a biologically active sulfonamide moiety. These compounds were screened for in vitro antimicrobial activities, with some exhibiting significant antibacterial activity. This research highlights the versatility of quinazoline derivatives in synthesizing new compounds with potential biomedical applications (Ghorab, M. et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-31-23(29)17-11-5-7-13-19(17)25-21(28)15-27-20-14-8-6-12-18(20)22(26-24(27)30)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASPDOCOIWAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(2-methoxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2474624.png)
![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)
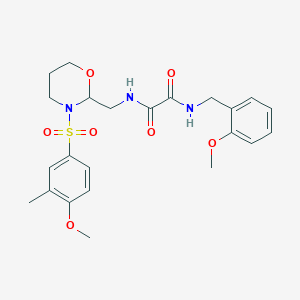
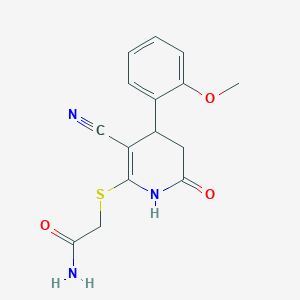
![N-{3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2474631.png)
![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474632.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2474633.png)
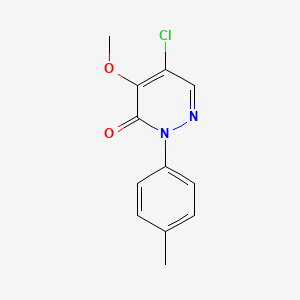
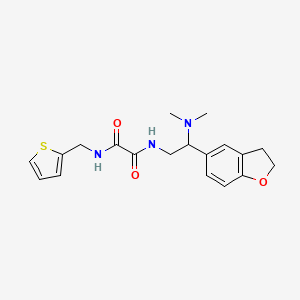
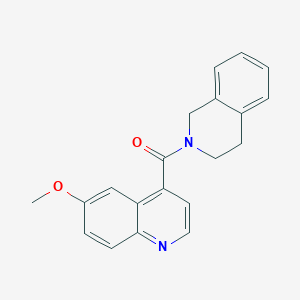
![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)


